molecular formula C28H28FN3O2 B11411208 4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11411208
M. Wt: 457.5 g/mol
InChI Key: SZZTXGFDDYCBJC-UHFFFAOYSA-N
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Description

4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole, fluorophenyl, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological effect . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE apart is its unique combination of functional groups, which can confer specific properties and activities not found in other compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H28FN3O2

Molecular Weight

457.5 g/mol

IUPAC Name

4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H28FN3O2/c1-19-8-13-26(20(2)16-19)34-15-5-14-31-25-7-4-3-6-24(25)30-28(31)21-17-27(33)32(18-21)23-11-9-22(29)10-12-23/h3-4,6-13,16,21H,5,14-15,17-18H2,1-2H3

InChI Key

SZZTXGFDDYCBJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)C

Origin of Product

United States

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